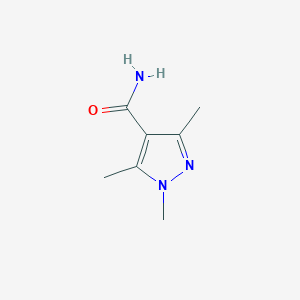

1,3,5-Trimethyl-1H-pyrazole-4-carboxamide

描述

属性

IUPAC Name |

1,3,5-trimethylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-4-6(7(8)11)5(2)10(3)9-4/h1-3H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLQXNNDLWBTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation of 1,3-Diketones with Hydrazine

The classical and most widely used method for synthesizing substituted pyrazoles, including 1,3,5-trimethyl pyrazoles, is the condensation of hydrazine with 1,3-diketones (Knorr-type reaction). For example, acetylacetone (2,4-pentanedione) reacts with hydrazine to yield 3,5-dimethylpyrazole, which can then be further functionalized.

$$

\text{CH}3\text{COCH}2\text{COCH}3 + \text{N}2\text{H}4 \rightarrow \text{3,5-dimethylpyrazole} + 2 \text{H}2\text{O}

$$

This method provides regioselective access to pyrazole rings with methyl groups at positions 3 and 5.

Introduction of the 1-Methyl Group

Methylation at the N-1 position is commonly achieved by alkylation of the pyrazole NH group using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. This step is crucial for obtaining the 1,3,5-trimethyl substitution pattern.

Carboxamide Functionalization at Position 4

The carboxamide group at position 4 can be introduced through various strategies:

- Direct substitution: Electrophilic substitution at the C-4 position of the pyrazole ring, followed by amide formation.

- Oxidation of methyl group: Oxidation of a methyl substituent at C-4 to a carboxylic acid, then conversion to carboxamide via amidation.

- Use of substituted diketones: Starting with 1,3-diketones bearing a carboxamide or precursor group at the appropriate position.

Specific Preparation Methods for 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide

Synthesis via Substituted 1,3-Diketones

One approach involves starting from 4-carbamoyl-2,4-pentanedione or a similar 1,3-diketone bearing a carboxamide substituent. Condensation with hydrazine yields the pyrazole ring with the carboxamide at C-4 and methyl groups at 3 and 5. Subsequent N-1 methylation completes the target molecule.

Multi-step Synthesis Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | Hydrazine + 1,3-diketone derivative | Formation of 3,5-dimethylpyrazole-4-carboxylic acid or ester intermediate |

| 2 | N-1 Methylation | Methyl iodide, base (e.g., K2CO3) | Introduction of methyl group at N-1 |

| 3 | Amidation | Ammonia or amine + activating agent (e.g., EDC, DCC) | Conversion of carboxylic acid to carboxamide |

This sequence ensures regioselective substitution and functional group compatibility.

Catalytic Methods for Substituted Pyrazoles

Recent advances include metal-catalyzed oxidative cyclizations and intramolecular CN coupling catalyzed by ruthenium(II) or iron catalysts, enabling regioselective synthesis of tri-substituted pyrazoles with high yields and functional group tolerance. These methods can be adapted to prepare 1,3,5-trimethyl pyrazole derivatives with carboxamide substituents by appropriate choice of starting materials.

Research Findings and Data Summary

Yields and Reaction Conditions

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Knorr-type condensation | Hydrazine + 1,3-diketone | Acid catalyst, reflux | 70-85 | High regioselectivity for 3,5-substitution |

| N-1 Methylation | Methyl iodide + base | Room temperature to reflux | 75-90 | Requires anhydrous conditions |

| Amidation | Carboxylic acid + amine + coupling agent | Room temperature | 65-80 | Mild conditions preserve pyrazole ring |

| Ruthenium-catalyzed CN coupling | Diarylhydrazones + vicinal diol + Ru catalyst | Ambient oxygen atmosphere | 80-95 | High functional group tolerance |

Functional Group Compatibility

- The pyrazole ring is stable under mild acidic and basic conditions.

- Alkylation and amidation steps require control to prevent ring opening or unwanted side reactions.

- Oxidative methods require careful choice of oxidants to avoid degradation.

Summary of Preparation Strategy

The preparation of this compound is best achieved by:

- Synthesizing 3,5-dimethylpyrazole-4-carboxylic acid or ester via condensation of hydrazine with a suitably substituted 1,3-diketone.

- Methylating the N-1 position using methyl iodide or equivalent methylating agents.

- Converting the carboxylic acid or ester at position 4 into the carboxamide via standard amidation protocols.

Advanced catalytic methods offer alternative routes with improved yields and selectivity but require specialized catalysts and conditions.

化学反应分析

Types of Reactions

1,3,5-Trimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one or more substituents on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles.

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

1,3,5-Trimethyl-1H-pyrazole-4-carboxamide serves as a crucial intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating novel materials and pharmaceuticals.

Biological Applications

Potential Biological Activity

Research indicates that this compound may exhibit significant biological activities. Studies have focused on its interactions with cellular processes, suggesting potential roles in modulating enzymatic activities or acting as a receptor ligand. These properties position it as a candidate for drug development targeting various diseases.

Medicinal Chemistry

Therapeutic Agent Exploration

The compound is under investigation for its potential as a therapeutic agent. It has been studied for its effects on specific diseases, including cancer and infectious diseases. The mechanism of action typically involves binding to specific molecular targets within cells, influencing pathways critical for disease progression.

Agricultural Applications

Fungicidal Properties

this compound has shown promise as a fungicide. Its effectiveness against various phytopathological diseases is attributed to its ability to disrupt metabolic pathways in fungal organisms. For instance, it has been tested against Botrytis cinerea, demonstrating high levels of control through enzyme inhibition assays and field trials .

Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Chemical Synthesis | Building block for novel compounds | Synthesis of pharmaceuticals |

| Biological Activity | Modulation of cellular processes | Studies on receptor interactions |

| Medicinal Chemistry | Potential therapeutic agent | Research on cancer treatment |

| Agriculture | Fungicidal properties | Effective against Botrytis cinerea |

Case Studies

- Fungicidal Efficacy Study

-

Therapeutic Potential Investigation

- Research focused on the compound's interaction with cancer cell lines demonstrated its ability to induce apoptosis in specific types of cancer cells. This suggests its potential role in developing targeted cancer therapies.

作用机制

The mechanism of action of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

相似化合物的比较

Table 1: Structural and Functional Comparisons

*Calculated based on formula C8H13N3O.

†Approximated from structural data.

Key Structural and Functional Differences

Carboxamide vs. Carboximidamide: Carboximidamide derivatives (e.g., compound 3 in ) feature an NH2 group adjacent to the carbonyl, enabling stronger hydrogen-bonding interactions compared to carboxamides. This modification is often leveraged in enzyme inhibitors .

Sulfonamide vs. Carboxamide :

- Sulfonamide-containing analogs (e.g., compound 27 in ) exhibit higher acidity (pKa ~10–11) and polarity compared to carboxamides. These properties enhance solubility but may limit membrane permeability .

The trimethyl groups in the target compound offer moderate steric hindrance, balancing reactivity and stability . Halogenated aryl groups (e.g., 4-bromo in compound 24) increase molecular weight and lipophilicity, which may enhance penetration into hydrophobic biological targets .

Saturated vs. Aromatic Pyrazole Rings :

- 4,5-Dihydro-1H-pyrazole derivatives () have reduced aromaticity, altering electronic properties and conformational flexibility. This can impact binding to planar biological targets like kinases .

生物活性

1,3,5-Trimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing nitrogen atoms. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, insecticidal, and potential therapeutic effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and relevant case studies.

- Molecular Formula : C7H11N3O

- CAS Number : 861586-14-3

This compound exhibits biological activity through various mechanisms:

Target Interactions

The compound interacts with several molecular targets such as enzymes and receptors:

- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes .

- Cell Signaling Modulation : The compound can modulate cell signaling pathways that influence gene expression and cellular metabolism.

Biochemical Pathways

The interactions of this compound lead to alterations in biochemical pathways:

- Anti-inflammatory Pathways : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators .

- Cellular Metabolism : It influences metabolic pathways by interacting with various biomolecules.

Anti-inflammatory Activity

Numerous studies have reported the anti-inflammatory properties of this compound and its derivatives:

- A study demonstrated that pyrazole derivatives exhibited significant COX inhibition with selectivity indices indicating lower gastrointestinal toxicity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

| Compound | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|

| 1 | 0.01 | >344.56 |

| 2 | 5.40 | - |

Insecticidal Activity

Research has shown that this compound also possesses insecticidal properties:

- In a study evaluating various pyrazole derivatives against agricultural pests such as Tetranychus cinnabarinus and Plutella xylostella, this compound demonstrated moderate to high mortality rates at concentrations ranging from 200 to 400 µg/mL .

| Target Pest | Mortality Rate (%) at 400 µg/mL |

|---|---|

| Tetranychus cinnabarinus | >90.0 |

| Plutella xylostella | 100.0 |

Study on Anti-inflammatory Effects

A study conducted by Sivaramakarthikeyan et al. focused on the anti-inflammatory activity of pyrazole derivatives. The researchers observed that compounds similar to this compound exhibited significant reductions in carrageenan-induced paw edema in rats, suggesting potent anti-inflammatory effects with minimal side effects on gastric tissues .

Acaricidal Activity Assessment

Another study assessed the acaricidal activity of novel pyrazole derivatives including this compound. The results indicated effective mortality rates against Tetranychus cinnabarinus, with some compounds achieving over 90% mortality at specific concentrations .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of pyrazole carboxamides are often prepared by reacting 1,3,5-trimethylpyrazole with chloroacetyl chloride in the presence of a base like triethylamine to neutralize HCl byproducts . Key factors for yield optimization include:

- Temperature control (e.g., maintaining 0–50°C during reaction steps).

- Solvent selection (e.g., methylene chloride for solubility and stability).

- Purification via flash chromatography using gradients of cyclohexane/ethyl acetate .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, methyl groups on the pyrazole ring typically appear at δ 2.2–2.5 ppm, while carboxamide protons resonate near δ 10–12 ppm .

- FT-IR : Confirm the carboxamide group via N–H stretching (3200–3400 cm⁻¹) and carbonyl absorption (1650–1700 cm⁻¹) .

- XRD : Determine crystallinity and space group (e.g., monoclinic systems are common for pyrazole derivatives) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., human dihydrofolate reductase, PDB:1KMS). Focus on hydrogen bonding with carboxamide groups and hydrophobic interactions with methyl substituents .

- QSAR Modeling : Correlate substituent electronegativity or steric bulk with activity. For example, trifluoromethyl groups enhance binding to hydrophobic pockets in enzyme active sites .

Q. How can contradictory spectroscopic data be resolved during structural analysis?

- Methodological Answer :

- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria in carboxamide groups) by acquiring spectra at 25°C and 50°C .

- HSQC/HMBC Experiments : Confirm ambiguous connectivity, such as distinguishing between regioisomers in substituted pyrazoles .

- Cross-Validation with XRD : Resolve discrepancies between NMR and IR data by comparing experimental bond lengths/angles with crystallographic data .

Q. What methodologies are recommended for studying reaction mechanisms in pyrazole carboxamide functionalization?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated reagents to identify rate-determining steps (e.g., C–H activation vs. nucleophilic substitution) .

- DFT Calculations : Model transition states for reactions like azide-alkyne cycloadditions, focusing on steric effects from methyl groups .

- In Situ Monitoring : Employ Raman spectroscopy or LC-MS to track intermediates in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。